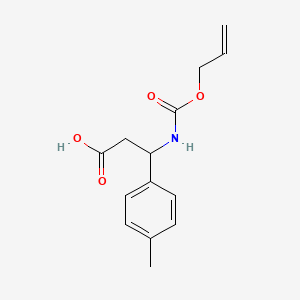
3-(((Allyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group substituted with a methyl group, an amino group protected by a prop-2-en-1-yloxycarbonyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, prop-2-en-1-ol, and amino acids.
Protection of Amino Group: The amino group is protected using prop-2-en-1-yloxycarbonyl chloride under basic conditions.
Formation of Propanoic Acid: The protected amino group is then coupled with a propanoic acid derivative using standard peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves deprotecting the amino group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The prop-2-en-1-yloxycarbonyl group may serve as a protective group, influencing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-methylphenyl)-3-amino-propanoic acid: Lacks the prop-2-en-1-yloxycarbonyl group.
3-(4-methylphenyl)-3-{[(methoxycarbonyl]amino}propanoic acid: Features a different protecting group.
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Substitutes the methyl group with a chlorine atom.
Uniqueness
The unique combination of the 4-methylphenyl group and the prop-2-en-1-yloxycarbonyl-protected amino group distinguishes this compound from its analogs, potentially offering distinct reactivity and applications.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-8-19-14(18)15-12(9-13(16)17)11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
LMGLKALXDPGHSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


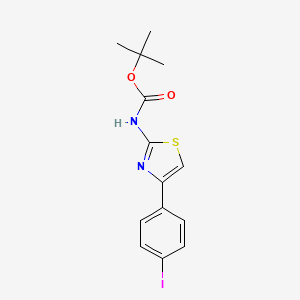

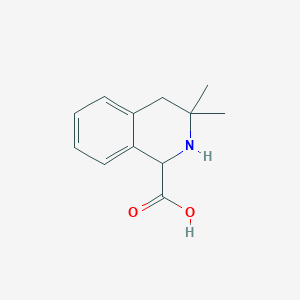
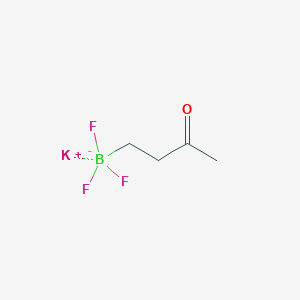
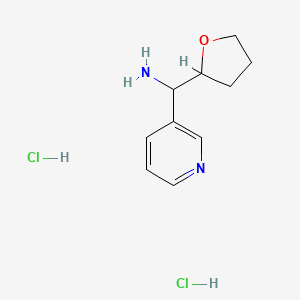
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
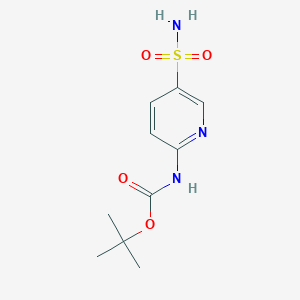
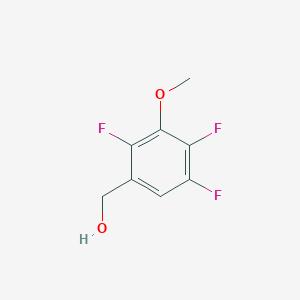

![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)

![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)

